5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine
Description
5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine is a nitrogen-rich heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclobutyl group at position 5 and a methyl group at position 1. This compound is of interest in medicinal chemistry and materials science due to the structural versatility of the triazole ring, which allows for diverse biological interactions and physicochemical properties.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
5-cyclobutyl-1-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H12N4/c1-11-6(5-3-2-4-5)9-7(8)10-11/h5H,2-4H2,1H3,(H2,8,10) |
InChI Key |
RZFFFTHRXQLJHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)N)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Methylation of 5-Cyclobutyl-1H-1,2,4-triazol-3-amine
The methyl group at N1 can be introduced via nucleophilic substitution:
Reagents :
- Chloromethane (2.5 equiv)
- Base: Potassium hydroxide (3.0 equiv)
- Solvent: Ethanol (reflux, 12 hr)
Steps :
- Deprotonate triazole amine with KOH
- React with CH₃Cl to form 1-methyl derivative
- Isolate via column chromatography (hexane/EtOAc)
Yield : 65–72%
Cyclobutyl Group Introduction via Cross-Coupling
Palladium-catalyzed coupling reactions enable cyclobutyl attachment:
| Reagent | Catalyst System | Solvent | Yield | Source |
|---|---|---|---|---|
| Cyclobutylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME | 55% | |
| Cyclobutylzinc chloride | Ni(acac)₂, PPh₃ | THF | 48% |
Multi-Step Synthesis from 1,2,4-Triazole Precursors
A patented route (CN113651762A) outlines sequential modifications:
Step 1 : Methylation of 1,2,4-triazole
- React 1,2,4-triazole with CH₃Cl/KOH in ethanol (reflux, 8 hr)
- Obtain 1-methyl-1,2,4-triazole (89% purity)
Step 2 : Cyclobutyl Group Installation
- Use n-butyllithium (2.2 equiv) in THF/TMEDA at -78°C
- Add dibromomethane (1.5 equiv) to form 5-bromo intermediate
- Substitute bromine with cyclobutyl group via Grignard reagent
Step 3 : Amine Formation
- Reduce nitro group (if present) with H₂/Pd/C (82% yield)
- Alternative: Hofmann degradation of urea derivatives
Microwave-Assisted Synthesis
Industrial-scale production employs microwave irradiation to enhance efficiency:
- Power: 300 W
- Temperature: 120°C
- Time: 20–30 min
- Solvent: DMF/H₂O (3:1)
- 95% conversion vs. 60% in conventional heating
- Reduced side products (quaternization <5%)
Comparative Analysis of Methods
| Method | Yield Range | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclization | 40–60% | 85–90% | Moderate | High |
| Methylation | 65–72% | 92–95% | High | Medium |
| Multi-Step Synthesis | 50–55% | 88–93% | Low | Low |
| Microwave-Assisted | 70–75% | 95–98% | High | High |
Key Challenges and Optimization Strategies
- N-Methyl Isomerization : Controlled pH (pH 9–10) minimizes N3-methyl byproducts
- Cyclobutyl Ring Strain : Low-temperature (-78°C) coupling prevents ring opening
- Amine Oxidation : Use argon atmosphere during reductions
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the triazole ring .
Scientific Research Applications
While the search results do not provide specific applications for the compound "5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine" , they do offer information on the individual components and related compounds, which can help infer potential applications.
1,2,4-Triazoles
- Bioactivity 1,2,4-triazoles exhibit a wide range of bioactivities, including neuroprotective, antioxidant, antimalarial, antileishmanial, anti-urease, and antiviral properties . They also act as anticonvulsants, cannabinoid CB1 receptor antagonists, PDE4A inhibitors, and γ-aminobutyric acid-A (GABA-A) α-2, α-3, and α-5 containing receptor antagonists .
- Medicinal Chemistry The 1,2,4-triazole core is of interest in medicinal chemistry, with applications in anticonvulsant, anti-inflammatory, analgesic, and antiparasitic drugs [4, 8].
- Building Block 3-amino-1,2,4-triazoles can be used as a bioisostere for the amide bond in rational drug design to create metabolically stable analogs of biologically active compounds .
5-Cyclobutyl-1H-1,2,4-triazole-3-thiol
- 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol can be applied to biomedical research, forensic work, and clinical diagnostics .
2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol
- The compound C13H14N4O, a derivative of triazole, can be synthesized using a green protocol and characterized by single-crystal X-ray diffraction and Hirshfeld surface analysis .
Relevant reactions
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and stability .
Comparison with Similar Compounds
The structural and functional attributes of 5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine can be contextualized by comparing it to related triazol-3-amine derivatives. Below is a detailed analysis:
Structural Analogues and Substituent Effects
5-Phenyl-1H-1,2,4-triazol-3-amine
- Structure : Substituted with a phenyl group at position 3.
- Widely used in pharmaceutical intermediates and supplied in high purity (up to 99.999%) .
- Applications : Explored for anticancer activity; derivatives like N-(p-tolyl)-5-phenyl-1H-1,2,4-triazol-3-amine show synthesis via hydrazine hydrate-mediated cyclization .
5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
- Structure : Incorporates a piperazine ring at position 4.
- Properties : Enhanced solubility due to the basic piperazine group. Available at ≥97% purity for research in enzyme inhibition studies .
5-(Benzylthio)-N-phenyl-4H-1,2,4-triazol-3-amine
- Structure : Features a benzylthio (-S-CH2Ph) group at position 5.
- Activity: Potent inhibitor of human methionine aminopeptidase 2 (HsMetAP2) with a Ki of 0.5 nM, demonstrating competitive binding to metal-dependent enzymes .
5-Methyl-1H-1,2,4-triazol-3-amine
- Structure : Simplest analogue with a methyl group at position 5.
- Applications : Often serves as a precursor for more complex derivatives. Lower molecular weight may reduce steric hindrance in biological interactions .
5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine
- Structure : Hybrid molecule with a tetrazole substituent.
- Synthesis : Produced via TEOF-mediated reactions, highlighting the role of alkyl orthoesters in heterocyclic chemistry .
Comparative Data Table
Structural and Crystallographic Analysis
- Crystal Packing : The phenyl-substituted analogue 3-Phenyl-1H-1,2,4-triazol-5-amine exhibits a planar triazole ring with intermolecular hydrogen bonding (N–H···N), as determined by X-ray crystallography using SHELX and ORTEP software .
Biological Activity
5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound belonging to the 1,2,4-triazole family. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₇H₁₂N₄
- Molecular Weight : 152.20 g/mol
- CAS Number : 1547007-33-9
The presence of the cyclobutyl group in its structure significantly influences its chemical reactivity and biological interactions.
Research indicates that 5-cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine interacts with specific molecular targets, modulating enzyme activity and influencing various cellular pathways. These interactions are crucial for understanding its pharmacodynamics and optimizing therapeutic applications.
Antimicrobial Activity
5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine exhibits notable antimicrobial properties. Studies have shown that it possesses activity against a range of pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | MIC: 0.125–8 μg/mL | |
| Escherichia coli | MIC: 0.125–8 μg/mL | |
| Candida albicans | Broad-spectrum activity |
The compound's mechanism involves inhibiting key enzymes essential for microbial survival, similar to other triazole derivatives.
Anticancer Activity
Recent studies have evaluated the anticancer potential of 5-cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine against human cancer cell lines:
| Cell Line | IC₅₀ Value | Reference |
|---|---|---|
| A549 (Lung cancer) | IC₅₀ not specified | |
| HeLa (Cervical cancer) | IC₅₀ not specified |
The compound demonstrates cytotoxic effects that warrant further investigation into its potential as a chemotherapeutic agent.
Structure-Activity Relationship (SAR)
The unique cyclobutyl group enhances the compound's interaction with biological targets. Comparative studies with similar triazole derivatives reveal that structural modifications influence biological activity:
| Compound Name | Structural Features |
|---|---|
| 5-Amino-1H-1,2,4-triazole | Contains an amino group at position 5 |
| 1,2,4-Triazole-3-carboxamides | Features a carboxamide functional group |
| 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole | Contains a tetrazole moiety |
These comparisons highlight how the cyclobutyl group contributes to distinct properties and enhanced biological activities compared to other triazole derivatives .
Case Studies and Research Findings
Several studies have investigated the biological activity of 5-cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine:
- Antifungal Studies : In vitro tests demonstrated that the compound exhibits fungicidal activity comparable to established antifungals.
- Antioxidant Activity : The compound was assessed for its antioxidant properties using DPPH and ABTS assays, showing significant potential.
- Molecular Docking Studies : Research indicated that the compound fits well into active sites of target proteins involved in various biochemical pathways .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine during laboratory synthesis?
- Methodological Answer :
- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ensure proper ventilation to prevent inhalation of aerosols or vapors. Store waste separately in labeled containers and dispose via certified hazardous waste services to mitigate environmental risks .
- Refer to Safety Data Sheets (SDS) for compound-specific hazards and emergency measures (e.g., first aid for ingestion or skin contact) .
Q. How can the structural conformation of 5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine be characterized using crystallographic techniques?
- Methodological Answer :
- Perform single-crystal X-ray diffraction (SC-XRD) to resolve the planar geometry of the triazole ring and dihedral angles between substituents (e.g., cyclobutyl group). Compare with analogs like 3-Phenyl-1H-1,2,4-triazol-5-amine to identify torsional strain or steric effects .
- Pair SC-XRD with computational geometry optimization (DFT) to validate bond lengths and angles, ensuring alignment with experimental data .
Q. What synthetic routes are reported for 1,2,4-triazol-3-amine derivatives, and how can they be adapted for 5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine?
- Methodological Answer :
- Utilize cyclocondensation of thiourea with cyclobutyl-substituted carbonyl precursors under acidic conditions .
- Optimize alkylation at the N1 position using methyl iodide in DMF, monitoring reaction progress via TLC or HPLC .
Advanced Research Questions
Q. What computational strategies can optimize the synthesis pathway of 5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine to improve yield and reduce by-products?
- Methodological Answer :
- Employ quantum chemical calculations (e.g., DFT or reaction path sampling) to identify energy barriers in cyclobutyl ring formation. Use ICReDD’s integrated computational-experimental workflows to screen solvents, catalysts, and temperatures .
- Apply machine learning models trained on analogous triazole syntheses (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) to predict optimal reaction conditions .
Q. How do structural modifications (e.g., cyclobutyl vs. cyclohexyl substituents) affect the antimicrobial efficacy of 1,2,4-triazol-3-amine derivatives?
- Methodological Answer :
- Conduct comparative bioassays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli). Use MIC (Minimum Inhibitory Concentration) assays to correlate substituent bulk/hydrophobicity (cyclobutyl vs. cyclohexyl) with membrane penetration efficiency .
- Perform molecular docking to evaluate binding affinity to bacterial enzyme targets (e.g., dihydrofolate reductase), leveraging crystallographic data from structurally related compounds .
Q. What methodologies resolve contradictions in reported bioactivity data for triazole-3-amine derivatives across different experimental models?
- Methodological Answer :
- Standardize assay protocols (e.g., nutrient media pH, incubation time) to minimize variability. Cross-validate results using orthogonal methods (e.g., kinetic solubility assays vs. partition coefficient logP measurements) .
- Apply meta-analysis frameworks to reconcile discrepancies, incorporating factors like cell line specificity or metabolic stability in hepatocyte models .
Q. How can reactor design principles enhance the scalability of 5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine synthesis while maintaining regioselectivity?
- Methodological Answer :
- Implement continuous-flow reactors with inline IR monitoring to control exothermicity during cyclobutyl ring formation. Compare batch vs. flow efficiency using CRDC-recommended metrics (e.g., space-time yield) .
- Optimize catalyst immobilization (e.g., Pd/C in fixed-bed reactors) to minimize metal leaching and improve recyclability .
Data Contradiction & Validation
Q. How should researchers address conflicting spectral data (e.g., NMR, IR) for 5-Cyclobutyl-1-methyl-1H-1,2,4-triazol-3-amine across studies?
- Methodological Answer :
- Replicate analyses under identical conditions (solvent, temperature, concentration). Use high-field NMR (≥500 MHz) with deuterated DMSO to resolve splitting patterns obscured in lower-resolution studies .
- Cross-reference with computational spectroscopy (e.g., Gaussian NMR prediction) to assign peaks definitively, especially for cyclobutyl proton environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
